N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine
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Overview
Description
N,2-diphenyl-5-(1,2,4-triazaspiro[45]dec-3-en-3-yl)pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring and a triazaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a triazaspirodecane precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including pain management and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism by which N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
DiPOA: [8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid.
BW373U86: A delta-opioid receptor agonist with a similar triazaspirodecane structure.
SNC80: Another delta-opioid receptor agonist with a related chemotype.
Uniqueness
N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine stands out due to its unique combination of a pyrimidine ring and a triazaspirodecane moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89983-93-7 |
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Molecular Formula |
C23H24N6 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C23H24N6/c1-4-10-17(11-5-1)20-24-16-19(21(26-20)25-18-12-6-2-7-13-18)22-27-23(29-28-22)14-8-3-9-15-23/h1-2,4-7,10-13,16,29H,3,8-9,14-15H2,(H,27,28)(H,24,25,26) |
InChI Key |
DBSMZXJIHDUWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NNC(=N2)C3=CN=C(N=C3NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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